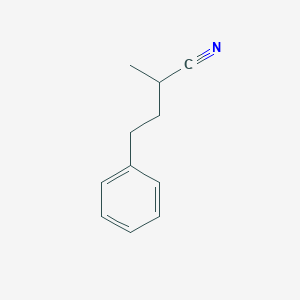
2-Methyl-4-phenylbutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-phenylbutanenitrile is an organic compound with the molecular formula C11H13N It is a nitrile derivative, characterized by the presence of a cyano group (-C≡N) attached to a butane chain, which is further substituted with a methyl group and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenylbutanenitrile can be achieved through several methods. One common approach involves the reaction of 2-methyl-4-phenylbutan-1-ol with a dehydrating agent such as thionyl chloride (SOCl2) to form the corresponding nitrile. Another method involves the nucleophilic substitution reaction of 2-methyl-4-phenylbutyl bromide with sodium cyanide (NaCN) in an aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Continuous flow reactors and optimized reaction conditions are often employed to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4-phenylbutanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-phenylbutanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Methyl-4-phenylbutanenitrile depends on the specific reactions it undergoes. For example, in reduction reactions, the nitrile group is converted to a primary amine through the addition of hydrogen atoms. In electrophilic aromatic substitution, the phenyl group acts as an electron-rich site that reacts with electrophiles to form substituted products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylbutanenitrile: Similar structure but lacks the methyl group.
4-Oxo-4-phenylbutanenitrile: Contains a ketone group instead of a methyl group.
Benzenebutanenitrile: Similar structure but lacks the methyl group and has a different substitution pattern.
Uniqueness
2-Methyl-4-phenylbutanenitrile is unique due to the presence of both a methyl group and a phenyl group on the butane chain, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific synthetic applications and research studies.
Eigenschaften
Molekularformel |
C11H13N |
|---|---|
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
2-methyl-4-phenylbutanenitrile |
InChI |
InChI=1S/C11H13N/c1-10(9-12)7-8-11-5-3-2-4-6-11/h2-6,10H,7-8H2,1H3 |
InChI-Schlüssel |
NMTJMXBJZJSGFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1=CC=CC=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



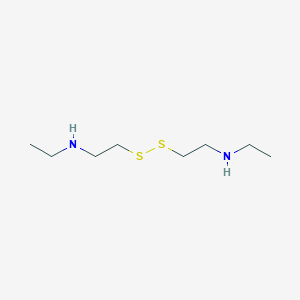
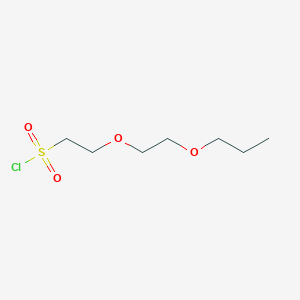
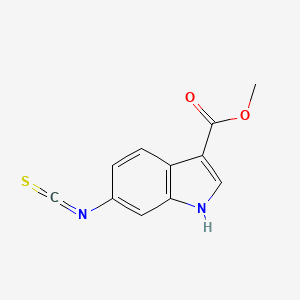

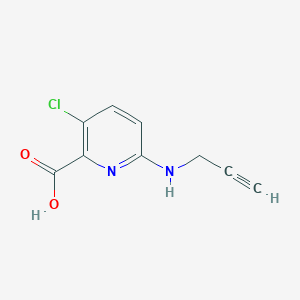
![3-Chloro-4-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B13621264.png)
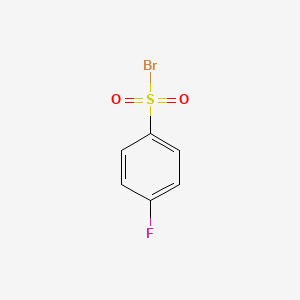
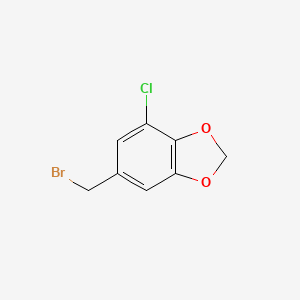
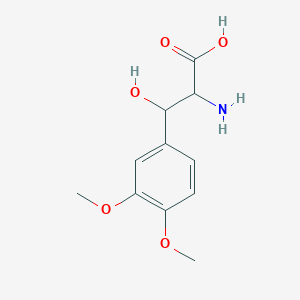
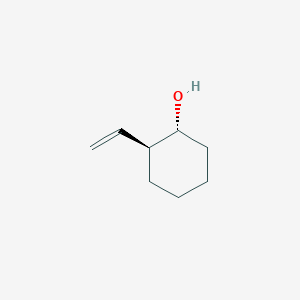
![2-{[(Benzyloxy)carbonyl]amino}-3-(2-chlorophenyl)propanoic acid](/img/structure/B13621293.png)
![tert-butyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate](/img/structure/B13621299.png)

